

Application Notes and Protocols: Synthesis of Antileishmanial Compounds Utilizing Quinolinone Scaffolds

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Compound of Interest

Compound Name: *2,3-dihydro-1H-quinolin-4-one*

Cat. No.: B1203819

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of quinolinone-based compounds as potential antileishmanial agents. While direct examples using the **2,3-dihydro-1H-quinolin-4-one** scaffold are limited in recently published literature, this document details the successful application of closely related analogs, namely 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one, in the development of potent inhibitors of *Leishmania* species. The methodologies and findings presented herein offer a strong foundation for the exploration of the broader quinolinone chemical space in antileishmanial drug discovery.

Data Presentation: Antileishmanial Activity of Quinolinone Analogs

The following tables summarize the *in vitro* and *in vivo* antileishmanial activity of representative compounds based on the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one scaffolds.

Table 1: In Vitro Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives against *L. donovani*^[1]

Compound	Anti-amastigote IC50 (µM) [1]	Cytotoxicity (CC50, µM) [1]	Selectivity Index (SI) [1]
5c	10.51	>100	>9.5
5i	8.39	>100	>11.9
5k	10.31	>100	>9.7
5m	8.36	65.11	7.79
5n	7.42	>100	>13.5
5p	5.35	>100	>18.7
7a	8.75	>100	>11.4
Miltefosine	7.36	>100	>13.5

Table 2: In Vivo Efficacy of Compound 5m in *L. donovani* Infected BALB/c Mice[\[1\]](#)

Treatment Group	Dose (mg/kg, i.p.) [1]	% Inhibition in Liver [1]	% Inhibition in Spleen [1]
Compound 5m	6.25	45.1	42.4
Compound 5m	12.5	56.2	61.1
Compound 5m	50	57.8	63.4
Miltefosine	25	97.4	98.9

Table 3: In Vitro Antileishmanial Activity of 2,3-dihydroquinazolin-4(1H)-one Derivatives against *L. amazonensis*[\[2\]](#)[\[3\]](#)

Compound	IC50 (μ g/mL)[2][3]
3a	1.61
3b	0.05
Amphotericin B	Not specified in this study
Miltefosine	Not specified in this study

Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives (e.g., Compound 5m)[1]

This synthesis involves a post-Ugi modification strategy.

- Step 1: Ugi Condensation: An aminoaldehyde acetal, an aldehyde or ketone, an isocyanide, and a carboxylic acid are combined in a suitable solvent (e.g., methanol) and stirred at room temperature for 24-48 hours.
- Step 2: Cyclization: The product from the Ugi reaction is then subjected to cyclization conditions, typically involving an acid catalyst (e.g., trifluoroacetic acid) in a solvent like dichloromethane, to afford the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core structure.
- Step 3: Further Modification (if necessary): The core structure can be further functionalized. For compound 5m, this may involve N-alkylation or other modifications to introduce desired substituents.
- Purification: The final compounds are purified by column chromatography on silica gel.

General Procedure for the Synthesis of 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (Compounds 3a and 3b)[2]

- Step 1: Condensation: A solvent-free condensation of anthranilamide and a ketone is carried out by adding a few drops of concentrated nitric acid. The reaction mixture is heated under reflux for 30 minutes. The intermediate is concentrated and cooled.[2]

- Step 2: Nitration: The intermediate compound (100 mM) is dissolved in concentrated sulfuric acid (10 mL) and a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise at 0°C. The mixture is stirred for a specified time to achieve dinitration.[2]
- Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.[2]

Biological Evaluation Protocols

In Vitro Anti-promastigote Assay

- Leishmania promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics.
- Promastigotes in the logarithmic phase of growth are seeded into 96-well plates.
- The test compounds, dissolved in DMSO and diluted in the culture medium, are added to the wells at various concentrations.
- The plates are incubated at 24-26°C for 48-72 hours.
- Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer.
- The IC₅₀ values are calculated from the dose-response curves.

In Vitro Anti-amastigote Assay[1]

- Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.
- The macrophages are infected with Leishmania promastigotes, which transform into amastigotes inside the host cells.
- After infection, the cells are treated with various concentrations of the test compounds for 72 hours.

- The number of intracellular amastigotes is quantified by Giemsa staining and microscopic observation.
- The IC₅₀ values are determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay against Macrophages[\[1\]](#)

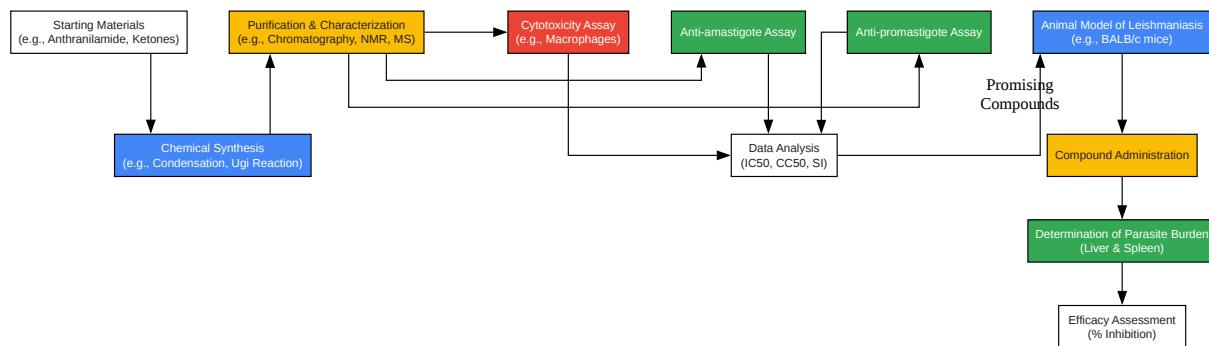
- J774A.1 or other suitable macrophage cell lines are cultured in RPMI or DMEM medium.
- The cells are seeded in 96-well plates and treated with the test compounds at various concentrations for 48-72 hours.
- Cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells.
- The CC₅₀ (50% cytotoxic concentration) is calculated from the dose-response curves.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis[\[1\]](#)

- BALB/c mice are infected with *L. donovani* promastigotes via intravenous injection.
- After establishment of infection (typically 15-30 days), the mice are treated with the test compound or a reference drug (e.g., miltefosine) daily for 5-7 days via intraperitoneal or oral administration.[\[1\]](#)
- At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDUs).
- The percentage of parasite inhibition is calculated relative to the untreated control group.

Visualizations

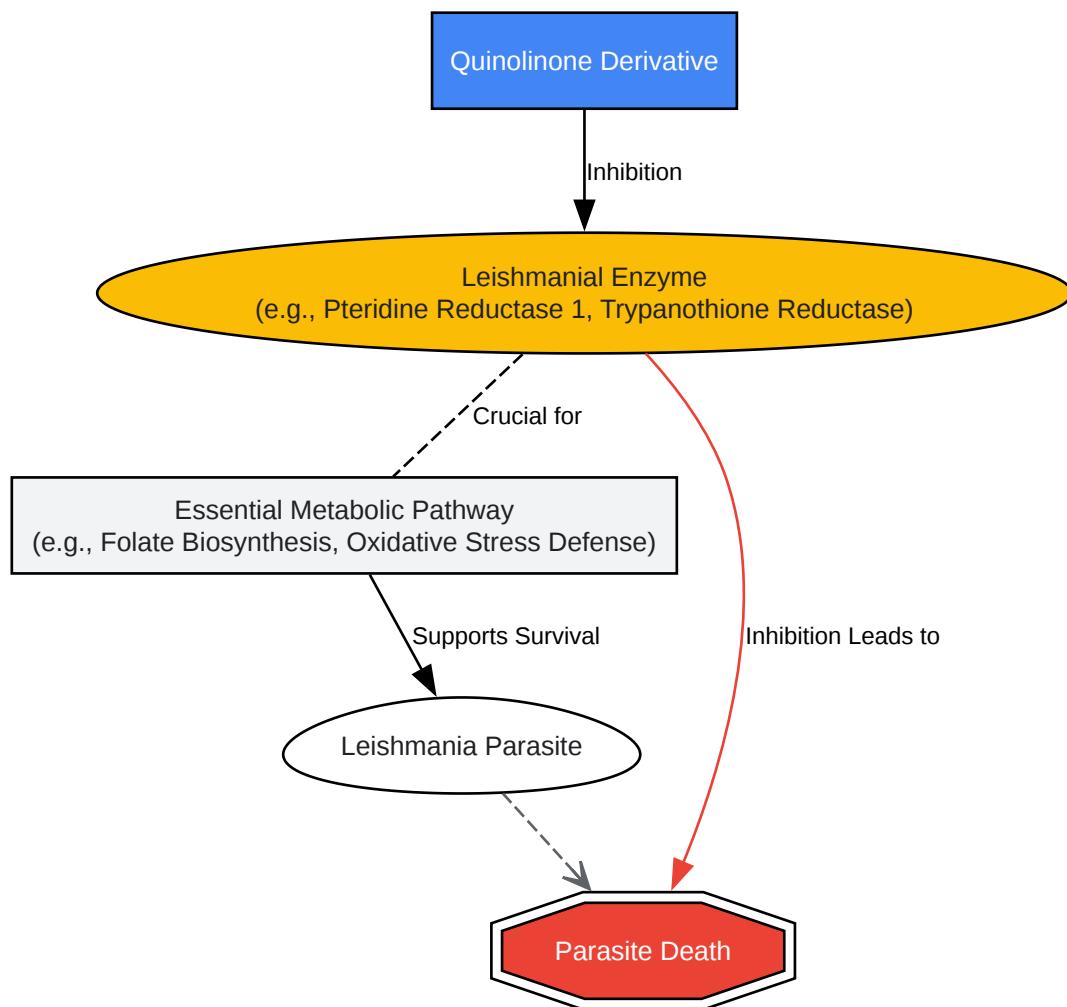
Synthesis and Activity Workflow



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Caption: General workflow for the synthesis and evaluation of antileishmanial compounds.

Potential Mechanism of Action: Inhibition of Leishmanial Enzymes

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References

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